Mordant Yellow 10

Catalog No.
S996860
CAS No.
6054-99-5
M.F
C13H10N2NaO6S
M. Wt
345.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mordant Yellow 10

CAS Number

6054-99-5

Product Name

Mordant Yellow 10

IUPAC Name

disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate

Molecular Formula

C13H10N2NaO6S

Molecular Weight

345.28 g/mol

InChI

InChI=1S/C13H10N2O6S.Na/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21;/h1-7,16H,(H,17,18)(H,19,20,21);

InChI Key

HWLCMAGFIWJSCJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+]

Synonyms

2-Hydroxy-5-[2-(4-sulfophenyl)diazenyl]benzoic Acid Disodium Salt; 2-Hydroxy-5-[(4-sulfophenyl)azo]benzoic Acid Disodium Salt; C.I. Mordant Yellow 10 Disodium salt; Acid Chrome Yellow; Acid Mordant Dark Yellow GG; Acid Mordant Yellow 2G; Acidic Mediu

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)O.[Na]

Spectrometric Determination of Iron (III)

Mordant Yellow 10 acts as an organic reagent for the spectrometric determination of Iron (III). When combined with Iron (III), Mordant Yellow 10 forms a colored complex that can be measured using a technique called spectrophotometry [, ]. The intensity of the color is directly proportional to the concentration of Iron (III) present. This allows researchers to quantify the amount of Iron (III) in a sample by measuring the absorbance of the solution at a specific wavelength of light [].

Mordant Yellow 10, also known as Acid Yellow 3 or 5-(4-sulfophenylazo)salicylic acid disodium salt, is a synthetic azo dye characterized by its vibrant yellow color. Its chemical formula is C13H8N2Na2O6S\text{C}_{13}\text{H}_{8}\text{N}_{2}\text{Na}_{2}\text{O}_{6}\text{S} and it features an azo group (-N=N-) connecting two aromatic rings, along with sulfonic acid and hydroxyl functional groups that enhance its solubility and reactivity in various applications. This compound is primarily utilized in the textile industry for dyeing natural fibers such as wool and silk, as well as synthetic fibers like nylon .

The mechanism by which MY10 interacts with iron (III) to form a colored complex is not well-documented in publicly available scientific research. However, it is likely that the negatively charged sulfonate and carboxylate groups on MY10 chelate (bind) with the iron (III) ion, leading to complex formation and a characteristic color change detectable by spectroscopy [].

MY10 can cause skin and eye irritation and may be harmful if inhaled or swallowed []. Safety data sheets from chemical suppliers recommend wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling MY10 [].

  • Reduction: Under anaerobic conditions, the azo bond can be cleaved, resulting in aromatic amines such as 5-aminosalicylic acid and sulfanilic acid. This reduction is often facilitated by specific enzymes found in bacteria.
  • Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide, leading to various degradation products.
  • Photocatalytic Degradation: Mordant Yellow 10 can be degraded through advanced oxidation processes involving photocatalysis, which generates reactive species that attack the dye molecule .

Mordant Yellow 10 exhibits biological activity primarily related to its environmental persistence and potential toxicity. It can cause skin irritation and serious eye damage upon contact, and it may pose respiratory risks if inhaled. The compound has been studied for its biodegradation pathways, where certain bacteria can utilize it as a carbon source, effectively reducing its environmental impact through metabolic processes.

The synthesis of Mordant Yellow 10 typically involves the following steps:

  • Diazotization: Sodium p-aminobenzenesulfonate is treated with sodium nitrite in an acidic medium to form a diazonium salt.
  • Azo Coupling: The diazonium salt is then coupled with salicylic acid to produce the final dye product.
  • Purification: The product is salted out, filtered, and dried to obtain Mordant Yellow 10 in its crystalline form
    3
    .

In industrial settings, this process is optimized for yield and purity, utilizing raw materials such as sulfuric acid and refined salt.

Mordant Yellow 10 has diverse applications beyond textile dyeing:

  • Textile Industry: Primarily used for dyeing wool, silk, and nylon.
  • Environmental Science: Serves as a model pollutant in studies assessing wastewater treatment technologies due to its persistence.
  • Material Science: Explored for developing chelating materials to remove metal ions from aqueous solutions due to its ability to form stable complexes with metals like iron .

Research on Mordant Yellow 10 has focused on its interactions with various materials and biological systems:

  • Adsorption Studies: The dye's anionic nature allows it to adsorb onto materials like activated carbon and ferrihydrite, facilitating removal from wastewater.
  • Complexation: Its functional groups enable it to act as a ligand for metal ions, which is valuable in developing materials for environmental remediation .

Similar Compounds

Mordant Yellow 10 shares structural characteristics with several other azo dyes. Here are some similar compounds:

  • Mordant Yellow 3
  • Mordant Yellow 4
  • Mordant Yellow 5

Comparison

Mordant Yellow 10 is unique due to its specific combination of sulfonic acid and nitro functional groups. This structure confers superior lightfastness and washfastness compared to other similar compounds. Additionally, its capacity to form stable complexes with metal ions enhances its effectiveness in applications such as textile dyeing and environmental remediation efforts.

The synthesis of Mordant Yellow 10 follows the classical diazotization-coupling reaction pathway, which represents one of the most fundamental reactions in azo dye chemistry [15]. This two-step process begins with the diazotization of 4-aminobenzenesulfonic acid (sulfanilic acid) followed by coupling with salicylic acid under carefully controlled conditions [4] [7].

The diazotization mechanism initiates with the formation of nitrous acid in situ through the reaction of sodium nitrite with hydrochloric acid in aqueous solution [20]. The sulfanilic acid undergoes protonation in the acidic medium, forming an ammonium ion intermediate [20]. Subsequently, the protonated amine reacts with nitrous acid to generate a nitrosamine intermediate, which undergoes rearrangement and elimination reactions to yield the diazonium salt [20].

The diazonium salt formation follows the general mechanism where the primary aromatic amine is converted into a highly reactive electrophilic species [15]. The stability of this intermediate is temperature-dependent, requiring maintenance at 0-5 degrees Celsius to prevent decomposition [14] [20]. The reaction proceeds through nitrosation of the primary aromatic amine, with hydrochloric acid providing the acidic environment necessary for diazonium salt stabilization [14].

The coupling reaction constitutes the second phase of the synthesis, where the diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction with salicylic acid as the coupling component [15]. The salicylic acid, containing both hydroxyl and carboxyl functional groups, provides the electron-rich aromatic system necessary for successful coupling [12]. The hydroxyl group directs the incoming diazonium ion to the para position relative to the hydroxyl group, resulting in the formation of the characteristic azo linkage [15].

The coupling mechanism requires alkaline conditions, typically achieved through the addition of sodium hydroxide to maintain pH values between 7 and 12 [12]. Under these conditions, the salicylic acid exists partially as a phenolate ion, which exhibits enhanced nucleophilicity compared to the neutral phenol form [15]. The electrophilic aromatic substitution proceeds through the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity and complete the azo bond formation [15].

Optimization of Reaction Parameters

The successful synthesis of Mordant Yellow 10 requires precise optimization of multiple reaction parameters to maximize yield, minimize side reactions, and ensure consistent product quality [9]. Temperature control represents the most critical parameter in the diazotization step, with optimal conditions maintained between 0 and 5 degrees Celsius [14] [20].

ParameterOptimal ValueCritical Notes
Temperature Range (°C)0-5Low temperature prevents diazonium salt decomposition
pH Range<3Acidic medium essential for reaction progression
Reaction Time (minutes)30-60Complete diazotization requires adequate time
Hydrochloric Acid Concentration (mol/L)0.5-5.6Higher concentrations used in conventional methods
Sodium Nitrite Concentration (mol/L)0.5-1.0Stoichiometric excess required
Material to Liquor Ratio1:20Adequate dilution for heat dissipation

The pH optimization requires different conditions for each reaction step [17]. During diazotization, maintaining pH values below 3 ensures proper diazonium salt formation and stability [20]. Conversely, the coupling reaction demands alkaline conditions with pH values ranging from 7 to 12 to facilitate the electrophilic aromatic substitution mechanism [12] [17].

Recent research in microdroplet synthesis has demonstrated significant improvements in reaction efficiency through enhanced mixing and heat transfer [17]. These studies revealed that conventional methods typically require hydrochloric acid concentrations of 5.6 molar, while optimized microdroplet techniques achieve comparable results with concentrations as low as 0.5 molar [17]. The improved mass transfer characteristics in microscale reactions enable more efficient utilization of reagents and reduced reaction times.

The coupling reaction optimization focuses on maintaining proper stoichiometric ratios between the diazonium salt and salicylic acid [12]. The addition rate of the diazonium salt to the coupling component requires careful control to prevent localized pH fluctuations that could lead to side reactions or incomplete coupling [17]. Optimal coupling conditions include room temperature operation (20-25 degrees Celsius) and reaction times of 15-30 minutes to ensure complete azo bond formation [12].

ParameterOptimal ValueEffect on Product
pH Range7-12Controls electrophilic substitution mechanism
Temperature (°C)Room temperature (20-25)Prevents side reactions and decomposition
Reaction Time (minutes)15-30Ensures complete coupling reaction
Salicylic Acid Concentration (% w/v)5-10Adequate nucleophile concentration
Diazonium Salt Addition RateSlow dropwise additionPrevents localized pH changes
Sodium Hydroxide Concentration (mol/L)0.5-1.0Maintains alkaline conditions for coupling

Industrial-Scale Manufacturing Processes

Industrial production of Mordant Yellow 10 involves a multi-stage process encompassing raw material preparation, chemical synthesis, product isolation, and finishing operations [14] [24]. The manufacturing sequence follows established protocols for azo dye production, incorporating five fundamental steps: diazotization, coupling, isolation-filtration, drying, grinding, and standardization [14].

The industrial process begins with raw material preparation, where 4-aminobenzenesulfonic acid and salicylic acid undergo purification and standardization to ensure consistent starting material quality [24]. The purity of intermediates represents a critical factor influencing final product quality, as impurities can lead to off-shade products or reduced tinctorial strength [14].

Large-scale diazotization typically employs jacketed reactors equipped with efficient cooling systems to maintain the required low temperatures [16]. Industrial facilities utilize ice water cooling systems, with calculations for a 5 tons per day production plant indicating requirements of approximately 20,366 kilograms of ice for batch operations [16]. The reaction mass for diazotization, excluding ice, amounts to approximately 23,551 kilograms per batch, demonstrating the substantial cooling requirements for temperature control [16].

Process StepTemperature (°C)Duration (minutes)Key Monitoring Parameters
Raw Material PreparationAmbient30-45Purity, moisture content
Diazotization Reaction0-545-60pH, temperature, diazo test
Coupling Reaction20-2530-45pH, color development
PrecipitationAmbient15-20Completeness of precipitation
FiltrationAmbient20-30Filtrate clarity
Washing40-5030-45Wash water pH, conductivity

The coupling stage in industrial production requires careful pH control through automated dosing systems for sodium hydroxide addition [24]. Industrial reactors incorporate continuous monitoring of pH and temperature to ensure optimal reaction conditions throughout the coupling process [24]. The color development serves as a visual indicator of reaction progress, with complete coupling typically achieved within 30-45 minutes under optimal conditions.

Product isolation involves precipitation of the dye through pH adjustment, typically using hydrochloric acid to precipitate the free acid form of the dye [4]. Filtration equipment, commonly rotary vacuum filters or filter presses, separate the solid dye from the reaction liquor [24]. The filtration process requires careful monitoring of filtrate clarity to ensure complete product recovery.

Subsequent washing operations remove residual salts and impurities using warm water at 40-50 degrees Celsius [24]. The washing process continues until the wash water conductivity and pH meet predetermined specifications, indicating adequate removal of process chemicals [21]. Drying operations utilize hot air circulation ovens or spray drying equipment, maintaining temperatures between 80-100 degrees Celsius to achieve moisture contents below 5 percent [4].

Purification and Quality Control Protocols

The purification and quality control of Mordant Yellow 10 involves comprehensive analytical protocols to ensure product consistency and performance characteristics [23]. Modern quality control systems incorporate multiple analytical techniques to evaluate chemical purity, spectral properties, and application performance [23].

High Performance Liquid Chromatography serves as the primary method for chemical purity determination, with acceptance criteria requiring minimum 85 percent active content [23]. The chromatographic analysis employs reverse-phase columns with mobile phases consisting of acetonitrile-water gradients and detection at the maximum absorption wavelength of 324 nanometers [1] [23].

Spectroscopic analysis represents a fundamental component of quality control protocols [25]. Ultraviolet-visible spectroscopy provides quantitative measurement of color strength through K/S values, with acceptable products falling within plus or minus 5 percent of established standards [9]. The characteristic absorption maximum at 324 nanometers serves as an identity confirmation test, with acceptable products showing wavelength maxima within plus or minus 2 nanometers of the specified value [1].

Test ParameterTesting MethodAcceptance CriteriaTest Frequency
Chemical PurityHigh Performance Liquid Chromatography≥85% active contentEvery batch
Color StrengthUV-Visible Spectrophotometry (K/S values)Within ±5% of standardEvery batch
Spectral PropertiesUV-Vis spectroscopy at λmax 324 nmλmax 324 ± 2 nmEvery batch
Particle SizeLaser diffraction analysis90% < 10 micrometersWeekly
Moisture ContentKarl Fischer titration≤5% moistureEvery batch
pH ValuepH meter measurement6.0-8.0Every batch

Particle size analysis employs laser diffraction techniques to ensure proper grinding and particle size distribution [24]. Industrial specifications typically require 90 percent of particles to be smaller than 10 micrometers to ensure adequate dissolution and dyeing performance [24]. Moisture content determination utilizes Karl Fischer titration, with acceptance limits of 5 percent maximum to prevent product degradation during storage [4].

Fastness properties evaluation follows standardized testing protocols for wash fastness and light fastness performance [21]. These tests simulate end-use conditions and provide quantitative measures of dye performance in textile applications [21]. Acceptable products demonstrate fastness grades of 4-5 minimum on standard rating scales, ensuring adequate performance in commercial applications [7] [21].

Tinctorial strength determination involves comparative dyeing trials against established reference standards [9]. This testing evaluates the actual dyeing performance of the product and ensures consistency between production batches [9]. Acceptable products demonstrate tinctorial strength values between 95-105 percent of the reference standard, indicating consistent coloring power [9].

Heavy metal content analysis employs atomic absorption spectroscopy to ensure compliance with environmental and textile industry regulations [24]. Maximum allowable heavy metal content typically remains below 50 parts per million total, preventing potential environmental contamination and ensuring product safety for textile applications [24].

Chemical properties characterization includes comprehensive evaluation of molecular structure and physical characteristics [1] [4]:

PropertyValue
Molecular FormulaC13H8N2Na2O6S
Molecular Weight (g/mol)366.26
CAS Registry Number6054-99-5
Chemical ClassMonoazo dye
AppearanceYellow to brown fine crystalline powder
Melting Point>284°C (decomposition)
Solubility in WaterSoluble (yellow solution)
Solubility in Organic SolventsSlightly soluble in DMSO, methanol; insoluble in chloroform
Maximum Absorption Wavelength (nm)324
Color Index NumberC.I. 14010

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

345.01572650 g/mol

Monoisotopic Mass

345.01572650 g/mol

Heavy Atom Count

23

General Manufacturing Information

Benzoic acid, 2-hydroxy-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2): ACTIVE

Dates

Modify: 2023-08-15

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